Ethyl 6-(3-formylphenyl)picolinate
Description
Ethyl 6-(3-formylphenyl)picolinate is a substituted picolinate ester featuring a formyl group at the 3-position of a phenyl ring attached to the 6-position of the pyridine-2-carboxylate scaffold. The compound’s molecular formula is C₁₅H₁₃NO₃ (MW: 255.27 g/mol). The formyl group confers unique reactivity, enabling participation in condensation reactions (e.g., Schiff base formation), which is advantageous in synthesizing ligands for coordination chemistry or pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl 6-(3-formylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-19-15(18)14-8-4-7-13(16-14)12-6-3-5-11(9-12)10-17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXNLJYKUXLONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-formylphenyl)picolinate typically involves the reaction of picolinic acid derivatives with appropriate reagents. One common method includes the esterification of picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The formyl group can be introduced through a formylation reaction using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where picolinic acid is reacted with ethanol in the presence of an acid catalyst. The formylation step can be carried out using formylating agents in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-formylphenyl)picolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ethyl 6-(3-carboxyphenyl)picolinate.
Reduction: Ethyl 6-(3-hydroxymethylphenyl)picolinate.
Substitution: Ethyl 6-(3-nitrophenyl)picolinate.
Scientific Research Applications
Ethyl 6-(3-formylphenyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of ethyl 6-(3-formylphenyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to metal ions, forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects. The formyl group can also participate in reactions with nucleophiles, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 6-(3-formylphenyl)picolinate with structurally related picolinate esters, highlighting substituent effects and applications:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The 3-formylphenyl group in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and increases electrophilicity. This contrasts with Ethyl 6-(2-chlorophenyl)picolinate (Cl as EWG), where stability is enhanced but reactivity is reduced .
- Functional Group Utility: The formyl group offers versatility in forming imines or hydrazones, unlike inert halogens or methyl groups. For example, Ethyl 3-amino-6-methylpicolinate leverages its amino group for further derivatization .
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